Trospium-d8 Chloride
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Overview
Description
Trospium-d8 (chloride) is a deuterated form of trospium chloride, which is a quaternary ammonium compound used as an antimuscarinic agent. It is primarily used to treat overactive bladder by reducing urinary frequency, urgency, and incontinence. The deuterated form, Trospium-d8 (chloride), is often used as an internal standard in mass spectrometry for the quantification of trospium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trospium chloride involves the reaction of 1,4-dichlorobutane with norditropin benzylate hydrochloride under specific conditions . The process includes several steps such as non-aqueous granulation, compression, seal coating, and semipermeable coating . The deuterated form, Trospium-d8 (chloride), is synthesized by incorporating deuterium atoms into the molecular structure of trospium chloride .
Industrial Production Methods: Industrial production of trospium chloride involves controlled release formulations such as biphasic extended-release osmotic drug delivery systems. These systems are designed to provide controlled drug release over 24 hours, improving patient compliance and therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions: Trospium-d8 (chloride) undergoes various chemical reactions, including hydrolysis and binding to muscarinic receptors . It is minimally metabolized to spiroalcohol by hydrolysis .
Common Reagents and Conditions: Common reagents used in the reactions involving trospium chloride include solvents like methanol, acetonitrile, and N,N-dimethylformamide . The conditions for these reactions often involve slow evaporation, slurrying, and anti-solvent addition .
Major Products Formed: The major products formed from the reactions of trospium chloride include spiroalcohol and other metabolites such as sulfated azoniaspironortropanol .
Scientific Research Applications
Trospium-d8 (chloride) is widely used in scientific research as an internal standard for the quantification of trospium in mass spectrometry . It is also used in the development of extended-release formulations for the treatment of overactive bladder . Additionally, trospium chloride has been studied for its pharmacokinetics, metabolism, and protein binding properties .
Mechanism of Action
Trospium-d8 (chloride) exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors in cholinergically innervated organs . This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to a reduction in urinary frequency and urgency . The compound binds with high affinity to muscarinic receptors M1, M2, and M3, but not to nicotinic receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to trospium chloride include solifenacin and vibegron, which are also used to treat overactive bladder .
Uniqueness: Trospium chloride is unique in its minimal metabolism and low protein binding properties, which reduce the likelihood of central nervous system side effects . Unlike some other antimuscarinic agents, trospium chloride does not cross the blood-brain barrier, making it a safer option for patients with overactive bladder .
Properties
Molecular Formula |
C25H30ClNO3 |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
[(1S,5R)-2',2',3',3',4',4',5',5'-octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22+,23?;/i7D2,8D2,15D2,16D2; |
InChI Key |
RVCSYOQWLPPAOA-CGUGYAQBSA-M |
Isomeric SMILES |
[2H]C1(C(C([N+]2(C1([2H])[2H])[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)([2H])[2H])([2H])[2H])[2H].[Cl-] |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |
Origin of Product |
United States |
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